molecular formula C13H12FNO B1630280 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde CAS No. 843653-04-3

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

Cat. No. B1630280
M. Wt: 217.24 g/mol
InChI Key: JNWWVPWEZUZEMV-UHFFFAOYSA-N
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Description

“6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .


Molecular Structure Analysis

The InChI code for “6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Fluorescence Probes and Sensing Applications

  • Novel near-infrared indole carbazole borate fluorescent probes were synthesized, highlighting applications in fluorescence sensing. These probes, derived through multiple reaction steps including electrophilic substitution and coupling reactions, demonstrate the potential for bioimaging and analytical chemistry applications (Shen You-min, 2014).
  • The development of carbazole-based dyes containing aldehyde and cyanoacetic acid groups through Sonogashira coupling and Knoevenagel reactions has been reported. These dyes exhibit absorption peaks indicative of π–π* and n–π* electron transitions, suggesting their use as dyes/photosensitizers (H. Abro et al., 2017).

Photophysical Characterization and Organic Electronics

  • A study on the synthesis and properties of π-conjugated imidazole/carbazole structures was conducted, revealing compounds that demonstrate effective fluorescence in the blue spectral region. These findings are crucial for the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices (Roman A. Irgashev et al., 2017).
  • The synthesis and spectroscopic properties of carbazole-oxadiazoles have been explored, presenting new derivatives with potential applications in fluorescence-based devices. The optical properties such as absorption, emission wavelengths, and quantum yields were detailed, underscoring their relevance in materials science (Leyla Gündoğdu et al., 2017).

Photocatalytic Transformations

  • Carbazole derivatives have been identified as powerful organophotocatalysts, with significant advances in their application for various organic reactions. The electron donor-acceptor properties inherent in these compounds make them attractive for photocatalytic transformations, offering a metal-free alternative for synthetic chemistry applications (T. Shang et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This means that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). To avoid these hazards, avoid breathing dust/fume/gas/mist/vapors/spray (P261).

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWVPWEZUZEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648839
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

CAS RN

843653-04-3
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (7.37 g, 17.4 mmol) was added portion-wise to a stirred solution/suspension of alcohol II (2.64 g, 11.8 mmole) in dichloromethane (120 mL). The alcohol completely dissolved after the Dess-Martin reagent was added. The reaction mixture was stirred at ambient temperature for 30 min, and then quenched with ethanol. The reaction mixture was diluted with ether (860 mL) and washed twice with saturated aqueous sodium bicarbonate (550 mL) followed by 5% sodium thiosulfate pentahydrate. After washing with brine and drying (MgSO4), the solvent was evaporated to give a residue which was purified by chromatography on silica gel eluting with hexane/ethyl acetate (4:1). Compound V was obtained in 47% yield (1.2 g). mp: 96-98° C. MS: [M−H]− @m/z=216.1.
Quantity
7.37 g
Type
reactant
Reaction Step One
Name
alcohol
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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